molecular formula C12H9ClN4 B13708879 N-(2-Chloro-4-pyrimidinyl)indol-7-amine

N-(2-Chloro-4-pyrimidinyl)indol-7-amine

Cat. No.: B13708879
M. Wt: 244.68 g/mol
InChI Key: PPVLYGJTVDXNSH-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-pyrimidinyl)indol-7-amine is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and indole moieties in its structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4-pyrimidinyl)indol-7-amine typically involves the reaction of 2-chloro-4-pyrimidine with indole-7-amine. One common method includes the following steps:

    Starting Materials: 2-chloro-4-pyrimidine and indole-7-amine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like sodium bicarbonate.

    Procedure: The mixture is heated to a specific temperature (e.g., 85°C) and stirred until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing industrial purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-4-pyrimidinyl)indol-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.

Scientific Research Applications

N-(2-Chloro-4-pyrimidinyl)indol-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-pyrimidinyl)indol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidine moiety often interacts with nucleotide-binding sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

  • N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
  • N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Comparison: N-(2-Chloro-4-pyrimidinyl)indol-7-amine is unique due to the presence of the indole moiety, which imparts distinct biological properties compared to other similar compounds. The indole ring system is known for its ability to interact with a wide range of biological targets, making this compound a versatile compound in drug discovery. In contrast, other similar compounds may have different substituents or ring systems, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-1H-indol-7-amine

InChI

InChI=1S/C12H9ClN4/c13-12-15-7-5-10(17-12)16-9-3-1-2-8-4-6-14-11(8)9/h1-7,14H,(H,15,16,17)

InChI Key

PPVLYGJTVDXNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC3=NC(=NC=C3)Cl)NC=C2

Origin of Product

United States

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